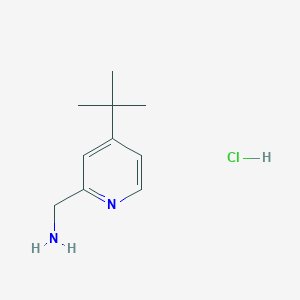
(4-(tert-Butyl)pyridin-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(tert-Butyl)pyridin-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is known for its unique chemical structure, which includes a pyridine ring substituted with a tert-butyl group and a methanamine group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)pyridin-2-yl)methanamine hydrochloride typically involves the reaction of 4-tert-butylpyridine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the methanamine group . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
(4-(tert-Butyl)pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water as the oxygen source.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(4-(tert-Butyl)pyridin-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (4-(tert-Butyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (4-(tert-Butoxy)phenyl)methanamine
- (4-(tert-Butyl)pyridin-3-yl)methanamine
- (4-(tert-Butyl)pyridin-2-yl)methanamine dihydrochloride
Uniqueness
(4-(tert-Butyl)pyridin-2-yl)methanamine hydrochloride stands out due to its unique combination of a pyridine ring with a tert-butyl group and a methanamine group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
特性
分子式 |
C10H17ClN2 |
|---|---|
分子量 |
200.71 g/mol |
IUPAC名 |
(4-tert-butylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)8-4-5-12-9(6-8)7-11;/h4-6H,7,11H2,1-3H3;1H |
InChIキー |
WIRPPPGNTKKJIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NC=C1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


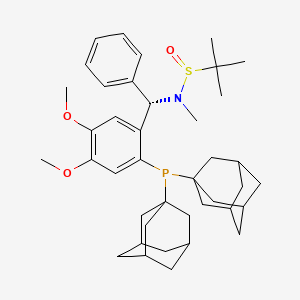
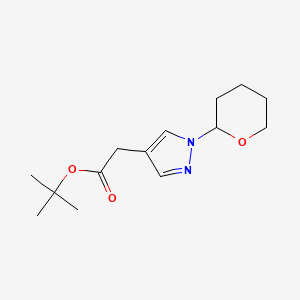
![2-[3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-2-azetidinyl]propanoic acid](/img/structure/B13653790.png)
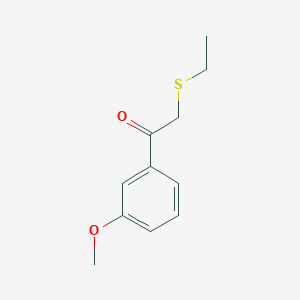
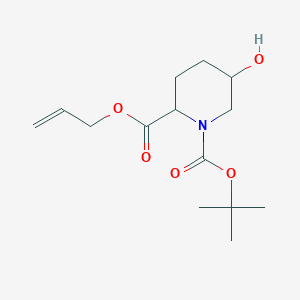
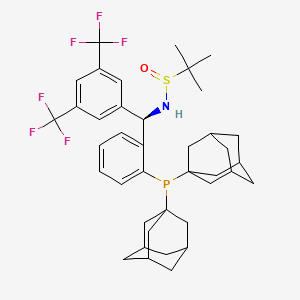
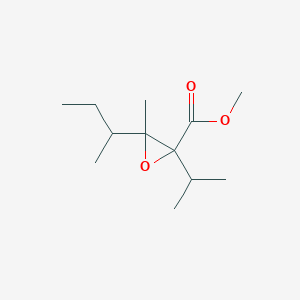
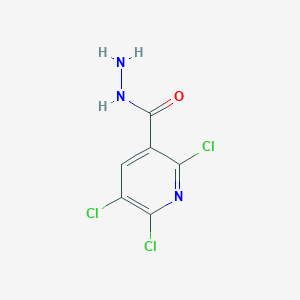
![5-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13653835.png)
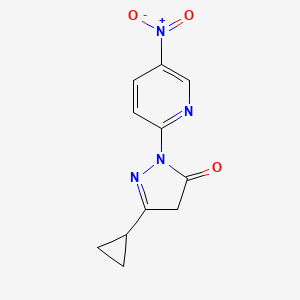
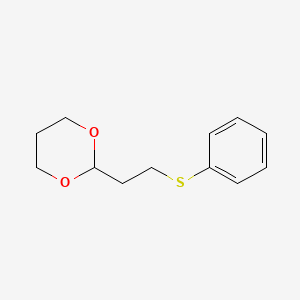
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)

